molecular formula C22H23N5O3S B11276716 2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-methylphenyl)propanamide

2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-methylphenyl)propanamide

Cat. No.: B11276716
M. Wt: 437.5 g/mol
InChI Key: LIWYLEIPZLLROY-UHFFFAOYSA-N
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Description

2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-methylphenyl)propanamide is a complex organic compound with a unique structure that includes an acetamido group, a triazinyl ring, and a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-methylphenyl)propanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Acetamido Group: This step involves the acetylation of 2-amino-5-methylphenol to form 2-acetamido-5-methylphenol.

    Formation of the Triazinyl Ring: The next step involves the cyclization of the acetamido derivative with appropriate reagents to form the triazinyl ring.

    Sulfanyl Linkage Formation: The triazinyl compound is then reacted with a thiol derivative to introduce the sulfanyl linkage.

    Final Coupling: The final step involves coupling the sulfanyl-triazinyl compound with N-(2-methylphenyl)propanamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazinyl ring can be reduced under specific conditions.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazinyl derivatives.

    Substitution: Substituted acetamido derivatives.

Scientific Research Applications

2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-methylphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-methylphenyl)propanamide involves its interaction with specific molecular targets. The acetamido and triazinyl groups can interact with enzymes or receptors, modulating their activity. The sulfanyl linkage may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-5-methylphenol: Shares the acetamido group but lacks the triazinyl and sulfanyl components.

    N-(2-methylphenyl)propanamide: Contains the propanamide group but lacks the acetamido and triazinyl components.

Uniqueness

2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-methylphenyl)propanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H23N5O3S

Molecular Weight

437.5 g/mol

IUPAC Name

2-[[6-(2-acetamido-5-methylphenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(2-methylphenyl)propanamide

InChI

InChI=1S/C22H23N5O3S/c1-12-9-10-18(23-15(4)28)16(11-12)19-21(30)25-22(27-26-19)31-14(3)20(29)24-17-8-6-5-7-13(17)2/h5-11,14H,1-4H3,(H,23,28)(H,24,29)(H,25,27,30)

InChI Key

LIWYLEIPZLLROY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C)C2=NN=C(NC2=O)SC(C)C(=O)NC3=CC=CC=C3C

Origin of Product

United States

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